molecular formula C16H31Cl3N3O4P B14446671 Phosphonium, (dichloromethyl)tripiperidino-, perchlorate CAS No. 73790-43-9

Phosphonium, (dichloromethyl)tripiperidino-, perchlorate

Cat. No.: B14446671
CAS No.: 73790-43-9
M. Wt: 466.8 g/mol
InChI Key: LJYUFLGYMZZCGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, (dichloromethyl)tripiperidino-, perchlorate is a quaternary phosphonium salt. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a phosphonium center bonded to three piperidine rings and a dichloromethyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (dichloromethyl)tripiperidino-, perchlorate typically involves the quaternization of a tertiary phosphine with a suitable alkylating agent. One common method is the reaction of tripiperidino phosphine with dichloromethyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (dichloromethyl)tripiperidino-, perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The dichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

Phosphonium, (dichloromethyl)tripiperidino-, perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Medicine: Research is ongoing into its use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.

    Industry: It is used in the production of flame retardants and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which Phosphonium, (dichloromethyl)tripiperidino-, perchlorate exerts its effects involves the interaction of the phosphonium center with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to cell lysis. In chemical reactions, the phosphonium center acts as a nucleophile, facilitating the formation of new bonds.

Comparison with Similar Compounds

Phosphonium, (dichloromethyl)tripiperidino-, perchlorate can be compared with other quaternary phosphonium salts such as:

  • Tetraphenylphosphonium chloride
  • Tetrabutylphosphonium bromide
  • Triphenylphosphonium iodide

These compounds share similar properties but differ in their specific applications and reactivity. The unique structure of this compound, with its dichloromethyl group and three piperidine rings, gives it distinct properties that make it particularly useful in certain applications, such as antimicrobial research and drug delivery.

Properties

CAS No.

73790-43-9

Molecular Formula

C16H31Cl3N3O4P

Molecular Weight

466.8 g/mol

IUPAC Name

dichloromethyl-tri(piperidin-1-yl)phosphanium;perchlorate

InChI

InChI=1S/C16H31Cl2N3P.ClHO4/c17-16(18)22(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)5/h16H,1-15H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

LJYUFLGYMZZCGH-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)[P+](C(Cl)Cl)(N2CCCCC2)N3CCCCC3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.